3-Butylpyrrolidine hydrochloride

Descripción general

Descripción

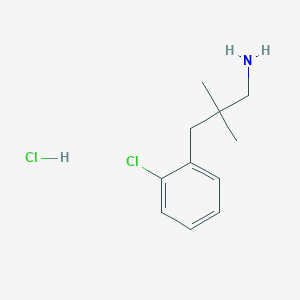

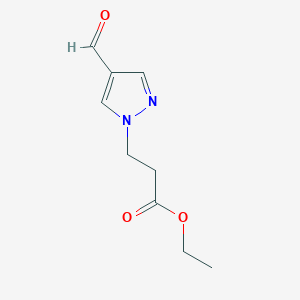

3-Butylpyrrolidine hydrochloride is a white crystalline powder. It belongs to the pyrrolidine class of compounds and is also known as 3-butyl-1-pyrrolidinium chloride or butylpyrrolidine hydrochloride . It is highly soluble in water and can form stable complexes with various metal ions, such as copper and iron.

Synthesis Analysis

Pyrrolidine compounds, including this compound, can be synthesized using different strategies . One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular formula of this compound is C8H18ClN . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Pyrrolidine compounds, including this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been characterized by target selectivity .Aplicaciones Científicas De Investigación

Potential Therapeutic Effects

3-Butylpyrrolidine hydrochloride has been studied for its therapeutic effects in various medical conditions. One study explored the effects of a combination of tetramethylpyrazine hydrochloride and butylphthalide on serum levels of specific biomarkers and NIHSS score in patients with acute cerebral infarction. The combination was found to significantly reduce serum levels of S100B, CRP, and Hcy, protect nerve tissue, and improve nerve function, suggesting a potential role in clinical applications for acute cerebral infarction patients (Fu, Meng, & Gao, 2022).

Platelet Function Inhibition

Another research on MK‐383 (L‐tyrosine, N‐n‐butylsulfonyl)‐O‐[4‐butyl(4‐piperidinyl)], monohydrochloride monohydrate, which is a selective platelet fibrinogen receptor antagonist, investigated its pharmacokinetics and pharmacodynamics in healthy men. The study suggested its potential utility in preventing processes leading to occlusive thrombus formation in blood vessels. MK‐383 showed a well-tolerated reversible means of inhibiting platelet function, extending baseline bleeding time, and inhibiting ADP-induced platelet aggregation (Barrett et al., 1994).

Labor Progression Management

Research on drotaverine hydrochloride with hyoscine butylbromide has been conducted to understand their impact on the rate of cervical dilatation and duration of labor. Although not directly related to this compound, these studies provide insights into the medical applications of structurally related compounds. The findings suggested that both drotaverine hydrochloride and hyoscine butylbromide could effectively reduce the first stage as well as the total duration of labor (Srivastava, Sinha, Sharma, & Gupta, 2015).

Propiedades

IUPAC Name |

3-butylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-2-3-4-8-5-6-9-7-8;/h8-9H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPDOWKRVHCOEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485226.png)

amine hydrochloride](/img/structure/B1485229.png)

![3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485230.png)

amine hydrochloride](/img/structure/B1485231.png)

amine hydrochloride](/img/structure/B1485232.png)

![2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B1485234.png)

![2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1485235.png)

![3-[4-(1-aminoethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1485237.png)